molecular formula C9H16N2O3 B14780214 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol

3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol

Cat. No.: B14780214
M. Wt: 200.23 g/mol
InChI Key: SVSBJSDNKZXIPX-UHFFFAOYSA-N
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Description

3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound that belongs to the class of alcohols It features a pyrazole ring substituted with a 2-methoxyethyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propanal or 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propanoic acid.

    Reduction: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propane.

    Substitution: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propyl halides.

Scientific Research Applications

3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
  • 3-((1-(2-Ethoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
  • 3-((1-(2-Methoxyethyl)-1H-imidazol-4-yl)oxy)propan-1-ol

Uniqueness

3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrazol-4-yl]oxypropan-1-ol

InChI

InChI=1S/C9H16N2O3/c1-13-6-3-11-8-9(7-10-11)14-5-2-4-12/h7-8,12H,2-6H2,1H3

InChI Key

SVSBJSDNKZXIPX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)OCCCO

Origin of Product

United States

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